4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid
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Overview
Description
4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid is a chemical compound with the molecular formula C10H7NO8S2. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in analytical chemistry due to its ability to form complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid typically involves the nitration of 2,7-naphthalenedisulfonic acid followed by reduction and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing reactors designed for handling sulfonic acids and nitroso compounds. The production process must adhere to safety regulations due to the potentially hazardous nature of the reagents involved.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or sulfonating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. This property makes it valuable in:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metals such as cobalt and iron.
Biology: Employed in studies involving enzyme reactions and metal ion interactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid exerts its effects is primarily through its ability to chelate metal ions. The hydroxyl and nitroso groups interact with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and are utilized in analytical techniques to detect and quantify metal ions.
Comparison with Similar Compounds
1-Nitroso-2-naphthol-3,6-disulfonic acid: Similar in structure but differs in the position of the nitroso group.
4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid: Another related compound with different sulfonic acid group positions.
Uniqueness: 4-Hydroxy-3-nitroso-2,7-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which provides distinct chemical properties and reactivity. Its ability to form stable metal complexes sets it apart from other similar compounds, making it particularly useful in analytical applications.
Properties
CAS No. |
56548-44-8 |
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Molecular Formula |
C10H7NO8S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-hydroxy-3-nitrosonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7NO8S2/c12-10-7-2-1-6(20(14,15)16)3-5(7)4-8(9(10)11-13)21(17,18)19/h1-4,12H,(H,14,15,16)(H,17,18,19) |
InChI Key |
OBKBNPNOIBVYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=O)O |
Origin of Product |
United States |
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